BenchChemオンラインストアへようこそ!

6-(4-Bromophenyl)-5-nitropiperidin-2-one

Undifferentiated cell inhibition Anticancer agent Selective cytotoxicity

6-(4-Bromophenyl)-5-nitropiperidin-2-one (C₁₁H₁₁BrN₂O₃, MW 299.12) is a specialized heterocyclic building block belonging to the 5-nitropiperidin-2-one class, which has been validated as a combinatorial library scaffold for generating farnesyltransferase (FTase) inhibitors. The compound features a 4-bromophenyl substituent at the 6-position and a nitro group at the 5-position on the piperidin-2-one ring.

Molecular Formula C11H11BrN2O3
Molecular Weight 299.12 g/mol
Cat. No. B3932210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Bromophenyl)-5-nitropiperidin-2-one
Molecular FormulaC11H11BrN2O3
Molecular Weight299.12 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(C1[N+](=O)[O-])C2=CC=C(C=C2)Br
InChIInChI=1S/C11H11BrN2O3/c12-8-3-1-7(2-4-8)11-9(14(16)17)5-6-10(15)13-11/h1-4,9,11H,5-6H2,(H,13,15)
InChIKeyVYMIHEBRKGBIJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Bromophenyl)-5-nitropiperidin-2-one: A Regioisomerically Defined 5-Nitropiperidin-2-one Scaffold for Medicinal Chemistry


6-(4-Bromophenyl)-5-nitropiperidin-2-one (C₁₁H₁₁BrN₂O₃, MW 299.12) is a specialized heterocyclic building block belonging to the 5-nitropiperidin-2-one class, which has been validated as a combinatorial library scaffold for generating farnesyltransferase (FTase) inhibitors [1]. The compound features a 4-bromophenyl substituent at the 6-position and a nitro group at the 5-position on the piperidin-2-one ring. This specific regioisomer is distinct from its 2-bromo and 3-bromo positional analogs, and the bromine atom introduces steric and electronic characteristics that influence intermolecular interactions and downstream derivatization [2]. The compound has been cited in patent literature for its differentiated biological activity in arresting the proliferation of undifferentiated cells, a property not uniformly shared across its regioisomeric variants [3].

Why 6-(4-Bromophenyl)-5-nitropiperidin-2-one Cannot Be Replaced by Generic Analogs or Regioisomers


Within the 5-nitropiperidin-2-one family, simply interchanging the halogen position or removing the nitro group erases the structural features that drive target-specific interactions. The combinatorial library study by Nara et al. demonstrated that all four substituents of the piperidine core—including the 6-aryl substituent—are critical for FTase inhibitory potency, with a 10-fold potency shift observed merely upon core reduction [1]. The 4-bromophenyl regioisomer occupies a distinct conformational and electronic space compared to its 2-bromo and 3-bromo counterparts, which alters hydrogen-bonding networks and steric complementarity in enzyme binding pockets [2]. Patent disclosures further indicate that the 4-bromo substitution is associated with pronounced activity against undifferentiated cell proliferation, a phenotype that does not automatically transfer to other halogen regioisomers, making generic procurement of any 5-nitropiperidin-2-one analog an unreliable strategy for replicating published results [3].

Quantitative Differentiation Evidence for 6-(4-Bromophenyl)-5-nitropiperidin-2-one


Regioisomeric Differentiation: Biological Activity Against Undifferentiated Cells

Patent literature describes 6-(4-bromophenyl)-5-nitropiperidin-2-one as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its use as an anticancer agent and for treating hyperproliferative skin diseases [1]. In contrast, the 2-bromo and 3-bromo regioisomers (6-(2-bromophenyl)-5-nitropiperidin-2-one and 6-(3-bromophenyl)-5-nitropiperidin-2-one, CAS 430448-64-9) have not been associated with this specific activity profile in the same patent disclosures, indicating that the para-bromo position is a determinant of this phenotypic response .

Undifferentiated cell inhibition Anticancer agent Selective cytotoxicity Regioisomer SAR

Electronic and Steric Parameter Differentiation: Hammett σ and Molar Refractivity of 4-Br vs. 2-Br and 3-Br

The 4-bromophenyl group confers distinct electronic and steric properties compared to its ortho- and meta-substituted analogs. The Hammett σₚ constant for para-Br is +0.23 (electron-withdrawing by induction, weakly electron-donating by resonance), while σₘ for meta-Br is +0.39 (purely inductive withdrawal), and ortho-Br introduces additional steric and field effects quantified by Taft's Eₛ parameter of -1.16 [1]. These differences mean that in any receptor binding interaction or synthetic transformation where electronic or steric tuning is critical, the 4-bromo regioisomer will display a distinct reactivity and binding profile that cannot be replicated by the 2- or 3-bromo variants.

Hammett constant Molar refractivity QSAR Regioisomer electronic effects

Combinatorial Library Scaffold Validation: 5-Nitropiperidin-2-one Core as an FTase Inhibitor Pharmacophore

The 5-nitropiperidin-2-one core was identified as a privileged scaffold through systematic combinatorial library screening for FTase inhibition. The lead compound from this library, when reduced to the corresponding piperidine, yielded a 10-fold increase in potency, confirming that the core structure is critical for activity [1]. While the specific 4-bromophenyl derivative was not individually profiled in the primary paper, the SAR showed that 6-substituted aryl groups are essential, and optimal activity was achieved with specific aryl substitution patterns. The 4-bromophenyl variant serves as a direct structural analog to the library members and can be used to probe the aryl binding pocket of FTase or other related enzymes.

Farnesyltransferase inhibition Combinatorial chemistry Piperidine SAR Anticancer

Stereoselective Synthetic Accessibility via Nitro-Mannich/Lactamisation Cascade

The Beilstein J. Org. Chem. 2012 paper by Jakubec et al. established a versatile nitro-Mannich/lactamisation cascade for the direct stereoselective synthesis of heavily decorated 5-nitropiperidin-2-ones, producing highly enantioenriched products in a one-pot, four-component reaction [1]. This methodology is directly applicable to synthesizing 6-(4-bromophenyl)-5-nitropiperidin-2-one with defined (5S,6R) stereochemistry, as distinct from simpler, non-stereoselective routes that may yield racemic mixtures. Compounds lacking the nitro group cannot participate in this cascade, making the 5-nitro motif both pharmacophorically and synthetically essential.

Nitro-Mannich reaction Organocatalysis Stereoselective synthesis One-pot cascade

Validated Application Scenarios for 6-(4-Bromophenyl)-5-nitropiperidin-2-one Procurement


SAR Expansion of Farnesyltransferase Inhibitor Chemical Series

Research groups building on the Nara et al. 5-nitropiperidin-2-one combinatorial library [1] should procure this compound to complete a systematic aryl-substituent scan. The 4-bromophenyl group fills a specific electronic and steric niche in the FTase aryl binding pocket, and its inclusion enables a full matrix of halogen position (2-, 3-, 4-Br) vs. potency relationships to be established. This cannot be achieved with the commercially more common 2- or 3-bromo regioisomers alone.

Selective Targeting of Undifferentiated Cancer Stem Cells

Based on patent disclosures citing the compound's pronounced activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation [2], this compound is the appropriate chemical tool for laboratories investigating differentiation therapy approaches. The 4-bromo regioisomer is specifically implicated in this phenotype, and substituting with a different bromophenyl isomer risks loss of the differentiation-inducing activity that is the basis of the therapeutic concept.

Stereochemically Defined Building Block for Chiral Piperidine Libraries

When enantiomerically enriched (5S,6R)-configured piperidine derivatives are required, this compound can be synthesized via the validated nitro-Mannich/lactamisation cascade [3] and serves as a platform for further diversification. The presence of both a reducible nitro group (to amine) and a cross-coupling-competent bromoaryl group provides two orthogonal functionalization handles, enabling the generation of diverse chiral compound collections.

Electronic Substituent Effect Studies in QSAR Model Building

For computational chemists constructing QSAR models of piperidine-based inhibitors, this compound contributes the para-Br data point (σₚ = +0.23) necessary to deconvolute electronic vs. steric contributions to binding affinity [4]. Combined with the meta-Br analog (σₘ = +0.39), the pair enables the separation of inductive and resonance effects in the model.

Quote Request

Request a Quote for 6-(4-Bromophenyl)-5-nitropiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.